15(S)-HETE-d8
15(S)-HETE-d8
15(S)-HETE-d8 is intended for use as an internal standard for the quantification of 15-HETE by GC- or LC-MS. (±)15-HETE and 15(S)-HETE are formed via non-enzymatic and 15-lipoxygenase-mediated oxidation of arachidonic acid, respectively. 15(R)-HETE is formed by aspirin-acetylated COX-2-mediated oxidation of arachidonic acid.
15(S)-HETE-d8 contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of 15(S)-HETE by GC- or LC-MS. 15(S)-HETE is a major arachidonic acid metabolite from the 15-lipoxygenase pathway. In mammals, 15(S)-HETE is synthesized in the respiratory epithelium, leukocytes, and reticulocytes. 15(S)-HETE is present in µg/ml concentrations in the nasal secretions of allergic rhinitis.
15(S)-HETE-d8 contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of 15(S)-HETE by GC- or LC-MS. 15(S)-HETE is a major arachidonic acid metabolite from the 15-lipoxygenase pathway. In mammals, 15(S)-HETE is synthesized in the respiratory epithelium, leukocytes, and reticulocytes. 15(S)-HETE is present in µg/ml concentrations in the nasal secretions of allergic rhinitis.
Brand Name:
Vulcanchem
CAS No.:
84807-87-4
VCID:
VC21245772
InChI:
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1/i4D,5D,8D,9D,10D,11D,17D,19D
SMILES:
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O
Molecular Formula:
C20H24D8O3
Molecular Weight:
328.5 g/mol
15(S)-HETE-d8
CAS No.: 84807-87-4
Cat. No.: VC21245772
Molecular Formula: C20H24D8O3
Molecular Weight: 328.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 15(S)-HETE-d8 is intended for use as an internal standard for the quantification of 15-HETE by GC- or LC-MS. (±)15-HETE and 15(S)-HETE are formed via non-enzymatic and 15-lipoxygenase-mediated oxidation of arachidonic acid, respectively. 15(R)-HETE is formed by aspirin-acetylated COX-2-mediated oxidation of arachidonic acid. 15(S)-HETE-d8 contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of 15(S)-HETE by GC- or LC-MS. 15(S)-HETE is a major arachidonic acid metabolite from the 15-lipoxygenase pathway. In mammals, 15(S)-HETE is synthesized in the respiratory epithelium, leukocytes, and reticulocytes. 15(S)-HETE is present in µg/ml concentrations in the nasal secretions of allergic rhinitis. |
|---|---|
| CAS No. | 84807-87-4 |
| Molecular Formula | C20H24D8O3 |
| Molecular Weight | 328.5 g/mol |
| IUPAC Name | (5Z,8Z,11Z,13E,15S)-5,6,8,9,11,12,14,15-octadeuterio-15-hydroxyicosa-5,8,11,13-tetraenoic acid |
| Standard InChI | InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1/i4D,5D,8D,9D,10D,11D,17D,19D |
| Standard InChI Key | JSFATNQSLKRBCI-JCAMWLGVSA-N |
| Isomeric SMILES | [2H]/C(=C(\[2H])/C/C(=C(/[2H])\C\C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCC)O)\[2H])/[2H])/CCCC(=O)O |
| SMILES | CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
| Canonical SMILES | CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
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